molecular formula C24H24N2O4S B6564909 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide CAS No. 946212-99-3

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide

Cat. No.: B6564909
CAS No.: 946212-99-3
M. Wt: 436.5 g/mol
InChI Key: QBAFMERCOOJCIA-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl ...](https://jpet.aspetjournals.org/content/323/1/398)[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.

Medicine: This compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to disrupt microtubule formation makes it a candidate for the development of antitubulin agents[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ....

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its unique properties may contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide exerts its effects involves the disruption of microtubule formation[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl .... This compound interacts with tubulin, a protein essential for cell division, leading to the inhibition of cell proliferation. The molecular targets and pathways involved include the binding to tubulin and the subsequent disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide

  • N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-4-methylbenzamide

Uniqueness: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide stands out due to its specific structural features and its potent activity against human cancer cells. Its ability to disrupt microtubule formation distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-5-7-18(8-6-17)24(27)25-20-9-14-23-19(16-20)4-3-15-26(23)31(28,29)22-12-10-21(30-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFMERCOOJCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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